1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl-
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Overview
Description
1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by its unique structure, which includes three nitrogen atoms and two carbon atoms in a five-membered ring. The presence of a methyl group at the 4-position and two phenyl groups at the 1 and 5 positions further distinguishes this compound. 1H-1,2,3-Triazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- can be achieved through several methodsThis method allows for the regioselective formation of 1,4-disubstituted 1H-1,2,3-triazoles under mild conditions . The reaction typically involves the use of copper (I) iodide as a catalyst and a solvent such as dichloromethane. Industrial production methods may involve continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst, which provides high yields and good functional group tolerance .
Chemical Reactions Analysis
1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as copper (I) iodide, and mild reaction temperatures. Major products formed from these reactions include substituted triazoles and other heterocyclic compounds .
Scientific Research Applications
1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is employed in bioconjugation techniques, where it is used to link biomolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- involves its ability to interact with various molecular targets and pathways. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors in biological systems. This interaction can inhibit the activity of specific enzymes, such as cytochrome P450, leading to therapeutic effects . The compound’s stability and hydrogen bonding ability also contribute to its effectiveness in various applications .
Comparison with Similar Compounds
1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- can be compared with other similar compounds, such as:
1H-1,2,4-Triazole: Another triazole isomer with different nitrogen atom positions, leading to distinct chemical properties and applications.
1,2,3-Triazole: The parent compound without the methyl and phenyl substitutions, which has broader applications in medicinal chemistry and materials science.
1,2,4-Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
The uniqueness of 1H-1,2,3-Triazole, 4-methyl-1,5-diphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in targeted applications .
Properties
CAS No. |
32869-28-6 |
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Molecular Formula |
C15H13N3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-methyl-1,5-diphenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-15(13-8-4-2-5-9-13)18(17-16-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI Key |
ASWDXJZMUXCHPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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